molecular formula C30H58O4S B170369 Dilauryl thiodipropionate CAS No. 115628-90-5

Dilauryl thiodipropionate

Cat. No.: B170369
CAS No.: 115628-90-5
M. Wt: 514.8 g/mol
InChI Key: GHKOFFNLGXMVNJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dilauryl thiodipropionate is synthesized through a two-step process under mild conditions. The first step involves the esterification of thiodipropionic acid with lauryl alcohol. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the resulting product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Dilauryl thiodipropionate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its antioxidant properties, which involve the decomposition of lipid hydroperoxides and the inactivation of peracids .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dilauryl thiodipropionate has a wide range of applications in scientific research, including:

Mechanism of Action

Dilauryl thiodipropionate exerts its effects primarily through its antioxidant activity. It effectively scavenges free radicals and decomposes lipid hydroperoxides, thereby interrupting the chain reaction of lipid peroxidation. This action helps in preventing oxidative damage to various substrates, including oils, fats, and polymers . The compound’s ability to form a protective barrier also contributes to its effectiveness in maintaining the stability and integrity of formulations .

Comparison with Similar Compounds

Similar Compounds

  • Didodecyl 3,3’-thiodipropionate
  • Bis(dodecyloxycarbonylethyl) sulfide
  • Thiodipropionic acid didodecyl ester

Uniqueness

Dilauryl thiodipropionate is unique among similar compounds due to its high molecular weight and specific antioxidant properties. It is particularly effective in scavenging free radicals and decomposing lipid hydroperoxides, making it a valuable additive in various applications . Its stability and protective effects under different conditions further enhance its utility in industrial and cosmetic formulations .

Properties

IUPAC Name

dodecyl 3-(3-dodecoxy-3-oxopropyl)sulfanylpropanoate
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InChI

InChI=1S/C30H58O4S/c1-3-5-7-9-11-13-15-17-19-21-25-33-29(31)23-27-35-28-24-30(32)34-26-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3
Source PubChem
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InChI Key

GHKOFFNLGXMVNJ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCC
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C30H58O4S
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DSSTOX Substance ID

DTXSID2026999
Record name Didodecyl 3,3'-sulfanediyldipropanoate
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Molecular Weight

514.8 g/mol
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Physical Description

Dry Powder; Dry Powder, Pellets or Large Crystals, Liquid; Other Solid; Pellets or Large Crystals, White solid with a sweet odor; [Hawley] White crystalline powder; [MSDSonline], Solid
Record name Propanoic acid, 3,3'-thiobis-, 1,1'-didodecyl ester
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Solubility

Soluble in most organic solvents
Record name DILAURYL THIODIPROPIONATE
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Density

0.975 at 25 °C (solid 25 °C)
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Vapor Pressure

0.00000001 [mmHg], Vapor pressure = 0.2 mm Hg at 163 deg
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Color/Form

White flakes

CAS No.

123-28-4, 31852-09-2
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Melting Point

40 °C, 43 - 44 °C
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Synthesis routes and methods

Procedure details

dimyristyl-3,3'-thiodipropionate (molecular weight, 571; melting point 47 to 54° C.; commercial name, DMTD "YOSHITOMI" (YOSHITOMI), SUMILIZER TPM (SUMITOMO), ANTIOX M (NICHI-YU)). distearyl-3,3'-thiodipropionate (molecular weight, 683; melting point 61 to 68° C.; commercial name, DSTP "YOSHITOMI" (YOSHITOMI), SUMILIZER TPS (SUMITOMO), ANTIOX S (NICHI-YU)). pentaerythritol-tetrakis-(β-lauryl-thiopropionate) (molecular weight, 1162; melting point >46° C.; commercial name, SEENOX 412S (CYPRO), MARK AO-412S (ADECA ARGUS), SUMILIZER TP-D (SUMITOMO)). bis[2-methyl-4{3-n-alkylthio propionyloxy}-5-tert-butylphenyl]sulfide (molecular weight, 874 to 927; commercial name, MARK AO-23 (ADECA ARGUS). phosphorus acide [1,1-biphenyl-4,4'-zyl-bis tetrakis [2,4- bis(1,1-dimethylethyl)phenyl]ester (molecular weight, 1035; melting point 75 to 95° C.; commercial name, SANDSTAB P-EPQ (SAND), IRGAFOS P-EPQ FF (CIBA-GEIGY)). 3,5-di-tert-butyl-4-hydroxy benzyl phosphite di-ethylester (molecular weight, 356; melting point 117 to 122° C.; commercial name, IRGANOX 1222 (CIBA-GEIGY)). tris (mixed mono-di-nonylphenyl-phosphite (molecular weight, 815; commercial name, MARK 329K (ADECA ARGUS), WESTON 399 (BORGWARNER)). tetra tridecyl 4,4'-butylidene bis-(3-methyl-6-t-butylphenol)-di-phosphite (molecular weight, 1238; commercial name, MARK 260 (ADECA ARGUS)). hexa tridecyl 1,1,3-tris(2-methyl-4-hydroxy-5-t-butylphenyl)butane triphosphite (molecular weight, 1828; commercial name, MARK 522A (ADECA ARGUS)).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tetra tridecyl 4,4'-butylidene bis-(3-methyl-6-t-butylphenol) di-phosphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
hexa tridecyl 1,1,3-tris(2-methyl-4-hydroxy-5-t-butylphenyl)butane triphosphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
pentaerythritol tetrakis-(β-lauryl-thiopropionate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
bis[2-methyl-4{3-n-alkylthio propionyloxy}-5-tert-butylphenyl]sulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
1,1-biphenyl-4,4'-zyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
tetrakis [2,4- bis(1,1-dimethylethyl)phenyl]ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
3,5-di-tert-butyl-4-hydroxy benzyl phosphite di-ethylester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
mono-di-nonylphenyl-phosphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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